
3-氨基-1-(噻吩-2-基)丁醇
描述
3-Amino-1-(thiophen-2-yl)butan-1-ol is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Amino-1-(thiophen-2-yl)butan-1-ol, often involves heterocyclization of various substrates . In one study, 3-methyl/5-bromo/5-nitro-thiophene-2-carbaldehydes were reacted with 4-amino-1-propanol to obtain thiophene derivatives including an alcohol group . Another method involves the asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol .Molecular Structure Analysis
The molecular formula of 3-Amino-1-(thiophen-2-yl)butan-1-ol is C8H13NOS. Thiophene is a five-membered heterocycle that contains a sulfur atom at the 1 position . The molecular weight of this compound is 171.26 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Amino-1-(thiophen-2-yl)butan-1-ol are complex and involve multiple steps. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene, a component of 3-Amino-1-(thiophen-2-yl)butan-1-ol, is soluble in most organic solvents like alcohol and ether but insoluble in water . The molecular mass of thiophene is 84.14 g/mol .科学研究应用
合成和抗疟活性
3-氨基-1-(噻吩-2-基)丁醇在结构上与研究抗疟化合物相关。具体来说,具有相关结构的化合物在小鼠体内对伯氏疟原虫表现出有希望的抗疟效力,并且它们的药代动力学特性表明即使口服后也可能提供对感染的保护,鼓励在人类中进行临床试验 (Werbel et al., 1986)。
心脏选择性β-阻滞剂
研究还探讨了类似结构的衍生物作为心脏选择性β-阻滞剂的潜力。这一类别中的一些化合物被发现比普萘洛尔(该类别中的标准药物)更有效,特别是当静脉给予大鼠时。这展示了这类结构在心血管治疗中的潜力 (Large & Smith, 1982)。
食品中的风味化合物
在食品工业中,具有结构相似性的化合物在风味化合物中起着重要作用,特别是在发酵和非发酵产品中。了解导致这些化合物形成的代谢途径对于控制它们的水平以及因此食品产品的风味至关重要 (Smit, Engels & Smit, 2009)。
降压药
研究表明,与3-氨基-1-(噻吩-2-基)丁醇相关的化合物表现出显著的降压活性。具体来说,新型3-[(取代羰基)氨基]-2H-1-苯并吡喃-4-醇显示出与克罗马卡利姆(一种已知的降压药物)相当的效力,突显了这类化合物在治疗高血压中的潜力 (Cassidy et al., 1992)。
抗抑郁活性
类似于3-氨基-1-(噻吩-2-基)丁醇的噻吩衍生物已被合成并评估其抗抑郁活性。值得注意的是,特定化合物在动物模型中显示出显著的减少不动时间,表明其作为抗抑郁药物的潜在治疗用途 (Mathew, Suresh & Anbazhagan, 2014)。
未来方向
Thiophene derivatives, including 3-Amino-1-(thiophen-2-yl)butan-1-ol, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on improving the synthesis methods and exploring new biological applications of these compounds.
作用机制
Target of Action
It’s known that similar compounds have shown antimicrobial activities , suggesting that their targets could be microbial proteins or enzymes.
Mode of Action
Based on the antimicrobial activities of similar compounds , it can be hypothesized that this compound might interact with its targets, leading to inhibition of essential microbial processes.
Result of Action
Based on the antimicrobial activities of similar compounds , it can be inferred that this compound might lead to the inhibition of microbial growth or viability.
生化分析
Biochemical Properties
3-Amino-1-(thiophen-2-yl)butan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties . The interactions of 3-Amino-1-(thiophen-2-yl)butan-1-ol with specific enzymes and proteins can modulate their activity, leading to therapeutic effects. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby influencing their catalytic activity.
Cellular Effects
3-Amino-1-(thiophen-2-yl)butan-1-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function. The compound’s impact on cell signaling pathways can result in therapeutic outcomes, such as reduced inflammation or inhibited cancer cell proliferation.
Molecular Mechanism
The molecular mechanism of 3-Amino-1-(thiophen-2-yl)butan-1-ol involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways . Additionally, 3-Amino-1-(thiophen-2-yl)butan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(thiophen-2-yl)butan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit stable activity over extended periods . The degradation of the compound can lead to a decrease in its efficacy. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of 3-Amino-1-(thiophen-2-yl)butan-1-ol on cellular function.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(thiophen-2-yl)butan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold doses that provide therapeutic benefits without causing toxicity. Animal studies are essential to establish the safe and effective dosage range for 3-Amino-1-(thiophen-2-yl)butan-1-ol.
Metabolic Pathways
3-Amino-1-(thiophen-2-yl)butan-1-ol is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives are known to undergo biotransformation by cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding the metabolic pathways of 3-Amino-1-(thiophen-2-yl)butan-1-ol is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-Amino-1-(thiophen-2-yl)butan-1-ol within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 3-Amino-1-(thiophen-2-yl)butan-1-ol in specific tissues can influence its therapeutic effects. Understanding the transport and distribution mechanisms is essential for developing effective delivery strategies for the compound.
Subcellular Localization
The subcellular localization of 3-Amino-1-(thiophen-2-yl)butan-1-ol plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Amino-1-(thiophen-2-yl)butan-1-ol can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
属性
IUPAC Name |
3-amino-1-thiophen-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPXVVKOVENGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CS1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


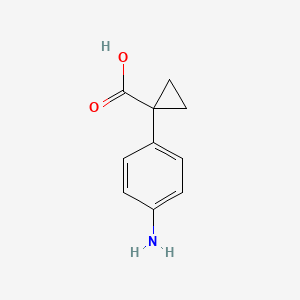
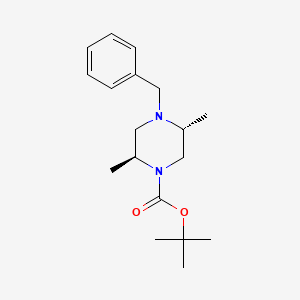
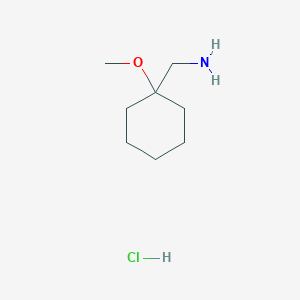

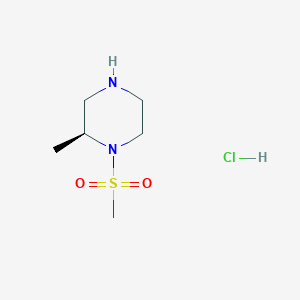
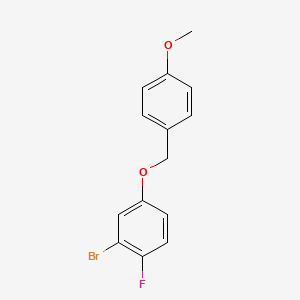
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
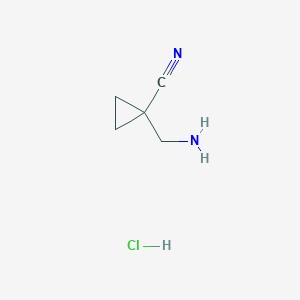
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
